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AST5902 mesylate solubility and formulation issues

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Compound of Interest

Compound Name: AST5902 mesylate

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AST5902 Trimesylate: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST5902 trimesylate. The information provided is based on publicly available data for AST5902 trimesylate, as this appears to be the common salt form available commercially.

Frequently Asked Questions (FAQs)

Q1: What is AST5902 and what is its primary target?

AST5902 is the principal and active metabolite of Alflutinib (AST2818) both in vitro and in vivo. [1][2][3][4] It demonstrates antineoplastic activity and functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][3][4]

Q2: Is the correct compound name **AST5902 mesylate** or AST5902 trimesylate?

Commercially available sources consistently refer to this compound as AST5902 trimesylate.[1] [2][3][4][5] This indicates that the molecule is supplied as a tris(methanesulfonic acid) salt.

Q3: What are the recommended storage conditions for AST5902 trimesylate?

For the solid powder, it is recommended to store at 4°C in a sealed container, away from moisture and light.[3][6] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]



Troubleshooting Guide Issue 1: Poor Solubility in Aqueous Solutions

Symptoms:

- The compound does not fully dissolve in aqueous buffers.
- Precipitation is observed after the addition of the compound to the media.

Possible Causes:

- AST5902 trimesylate has limited solubility in aqueous solutions.
- The pH of the buffer may not be optimal for solubility.

Solutions:

- Use of Co-solvents: For in vivo studies, specific co-solvent formulations are recommended to achieve higher concentrations. Two common protocols are provided in the experimental protocols section below.
- pH Adjustment: While specific data on pH-dependent solubility is not readily available, adjusting the pH of the buffer may improve solubility. This should be determined empirically for your specific experimental conditions.
- Use of Excipients: Solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) can be used to enhance aqueous solubility.[1][3]

Issue 2: Difficulty Preparing a Stock Solution in DMSO

Symptoms:

- The compound does not fully dissolve in DMSO.
- A precipitate forms in the DMSO stock solution over time.

Possible Causes:



- The concentration is too high.
- The DMSO used has absorbed moisture.
- The compound requires assistance to fully dissolve.

Solutions:

- Adhere to Recommended Concentrations: The maximum reported solubility in fresh DMSO is 50 mg/mL (59.32 mM).[2][3][4]
- Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly reduce the solubility of AST5902 trimesylate.[2][4] Always use newly opened or properly stored anhydrous DMSO.
- Aid Dissolution: Use of ultrasonication or gentle heating can help to dissolve the compound in DMSO.[1][3][4]

Quantitative Data Summary

Solvent/Formulation	Solubility	Molar Concentration (mM)
DMSO	50 mg/mL	59.32
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 2.97
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	≥ 2.97
Ethanol	Insoluble	-

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

Materials:



- AST5902 trimesylate powder
- Anhydrous DMSO

Procedure:

- Weigh the desired amount of AST5902 trimesylate.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 50 mg/mL.
- If the compound does not dissolve immediately, use an ultrasonic bath to aid dissolution.[3]
 [4]
- Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]

Protocol 2: Preparation of an In Vivo Formulation (with PEG300 and Tween-80)

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1][3]

Materials:

- AST5902 trimesylate
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)

Procedure:

• Prepare a stock solution of AST5902 trimesylate in DMSO (e.g., 25 mg/mL).



- For a 1 mL final volume, add the solvents sequentially as follows: a. To 400 μL of PEG300, add 100 μL of the DMSO stock solution and mix thoroughly. b. Add 50 μL of Tween-80 to the mixture and mix until uniform. c. Add 450 μL of saline to bring the final volume to 1 mL.
- Ensure the final solution is clear before use.

Protocol 3: Preparation of an In Vivo Formulation (with SBE- β -CD)

This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.[1][3]

Materials:

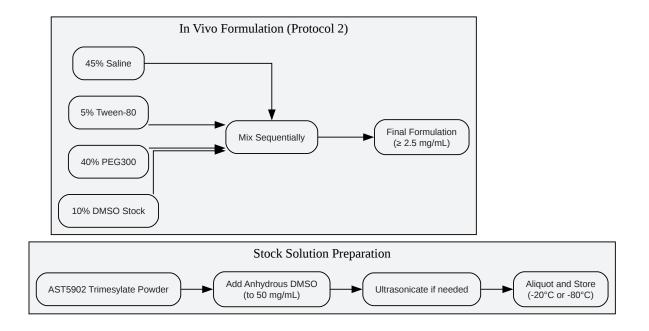
- AST5902 trimesylate
- DMSO
- 20% SBE-β-CD in Saline

Procedure:

- Prepare a stock solution of AST5902 trimesylate in DMSO.
- Add the solvents sequentially: a. Start with 10% of the final volume as the DMSO stock solution. b. Add 90% of the final volume as the 20% SBE-β-CD in saline solution.
- Mix until a clear solution is obtained.

Visualizations

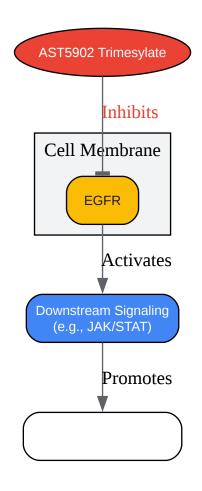




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Caption: Workflow for stock solution and in vivo formulation preparation.





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Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.

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